![molecular formula C15H14N6O4S B2398457 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 1428364-49-1](/img/structure/B2398457.png)
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Scientific Research Applications
Cytochrome P450 Isoforms Inhibition
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide is highlighted in research focusing on the inhibition of Cytochrome P450 (CYP) isoforms in human liver microsomes. Selective chemical inhibitors play a critical role in deciphering the involvement of specific CYP isoforms. The chemical structure of such compounds, including those related to pyrazole and pyridazin-3-yl groups, is crucial for predicting potential drug-drug interactions through metabolism-based mechanisms. This underscores the compound's relevance in pharmacokinetics and drug development research (Khojasteh et al., 2011).
Role in Synthesis of Pyrazole Heterocycles
The compound's pyrazole moiety is significant in synthesizing biologically active compounds, making it an important template in medicinal chemistry. Pyrazole derivatives, including those related to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide, exhibit widespread biological activities such as anticancer, analgesic, and anti-inflammatory, among others. This highlights the compound's importance in the synthesis and development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Molecular Docking in Cancer Research
In the context of non-small cell lung carcinoma (NSCLC) drug candidates, the compound's framework is used in molecular docking simulation studies. Such simulations are crucial for identifying potential drug candidates with EGFR inhibitory activity, addressing the high failure rate of current therapies due to resistance. The compound's relevance in this domain illustrates its potential in the discovery and optimization of cancer therapeutics (Hidayat et al., 2022).
Heterocyclic N-oxide in Drug Applications
The compound's derivatives, such as those related to pyrazole and pyridazin-3-yl groups, are used in the synthesis of heterocyclic N-oxide derivatives. These derivatives have numerous applications in organic synthesis, catalysis, and medicinal applications, including anticancer and antibacterial activities. This underscores the compound's multifaceted potential in drug development and organic chemistry (Li et al., 2019).
properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4S/c16-26(23,24)12-4-2-11(3-5-12)18-14(22)10-25-15-7-6-13(19-20-15)21-9-1-8-17-21/h1-9H,10H2,(H,18,22)(H2,16,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVMZAJCRDCENF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-sulfamoylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.